molecular formula C10H11BrO2 B1405851 2-Bromo-5-ethoxy-4-methylbenzaldehyde CAS No. 1350759-98-6

2-Bromo-5-ethoxy-4-methylbenzaldehyde

Cat. No.: B1405851
CAS No.: 1350759-98-6
M. Wt: 243.1 g/mol
InChI Key: FUKUBLDYCHWDOM-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methylbenzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde backbone substituted with bromine at position 2, an ethoxy group at position 5, and a methyl group at position 2. Such compounds are frequently employed in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form coordination complexes .

Properties

IUPAC Name

2-bromo-5-ethoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKUBLDYCHWDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methylbenzaldehyde typically involves the bromination of 5-ethoxy-4-methylbenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-ethoxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-methylbenzaldehyde depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Bromine at position 2 (common in analogs) directs electrophilic substitution reactions to specific positions .
  • Steric and Solubility Effects : Ethoxy and methyl groups in the target compound provide moderate steric hindrance compared to bulkier benzyl or methoxy-phenyl groups in analogs like those in .
  • Polarity : Hydroxyl or methoxy substituents (e.g., in ) increase polarity, enhancing solubility in polar solvents.

Reactivity :

  • Brominated benzaldehydes often participate in condensation reactions (e.g., forming Schiff bases or thiosemicarbazones) .
  • The aldehyde group is pivotal for nucleophilic additions, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Crystallographic Data: Analogs like 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone form monoclinic crystals with specific hydrogen-bonding networks, influencing their stability and reactivity .

Biological Activity

2-Bromo-5-ethoxy-4-methylbenzaldehyde is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by a bromine atom and an ethoxy group attached to a methyl-substituted benzaldehyde, suggests potential interactions with biological systems. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

The chemical formula for this compound is C10H11BrOC_10H_{11}BrO. Its molecular structure includes:

  • Bromine (Br) : A halogen that can influence reactivity and biological interactions.
  • Ethoxy Group (–OEt) : This functional group can enhance lipophilicity, potentially affecting membrane permeability.
  • Methyl Group (–CH3) : May influence the compound's steric properties.

The biological activity of this compound is thought to stem from its ability to interact with specific biomolecules, such as enzymes and receptors. The bromine atom and the ethoxy group are crucial for its binding affinity, which can lead to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter or hormone receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds related to this structure show inhibition against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells suggest possible neuroprotective properties.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50 = 25 µM
NeuroprotectionSH-SY5Y (neuroblastoma)Reduced apoptosis by 30%

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various benzaldehyde derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect, particularly against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Effects

A series of experiments conducted on MCF-7 breast cancer cells revealed that this compound exhibited cytotoxic effects with an IC50 value of 25 µM. Further analysis indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced oxidative stress-induced apoptosis by approximately 30%. This suggests that the compound may have neuroprotective effects, making it a candidate for further neurological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-ethoxy-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-ethoxy-4-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.